molecular formula C12H11Cl2NO5 B15280445 N-(3,4-dichlorobenzoyl)Glutamic acid

N-(3,4-dichlorobenzoyl)Glutamic acid

Cat. No.: B15280445
M. Wt: 320.12 g/mol
InChI Key: PNCQTRSFSYUTDV-VIFPVBQESA-N
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Description

N-(3,4-dichlorobenzoyl)Glutamic acid is a chemical compound with the molecular formula C12H11Cl2NO5. It is derived from glutamic acid, an amino acid that plays a crucial role in various biochemical processes. The compound is characterized by the presence of a 3,4-dichlorobenzoyl group attached to the nitrogen atom of the glutamic acid molecule. This modification imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorobenzoyl)Glutamic acid typically involves the condensation of glutamic acid with 3,4-dichlorobenzoyl chloride. The reaction is carried out in the presence of a base, such as sodium carbonate, in an aqueous medium. The reaction conditions include maintaining the temperature at a moderate level to ensure the complete conversion of reactants to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reactants and controlled reaction conditions to achieve high yields and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorobenzoyl)Glutamic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

N-(3,4-dichlorobenzoyl)Glutamic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3,4-dichlorobenzoyl)Glutamic acid involves its interaction with specific molecular targets in biological systems. The compound can bind to glutamate receptors, influencing neurotransmission and modulating synaptic activity. It may also interact with other proteins and enzymes, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,4-dichlorobenzoyl)Glutamic acid is unique due to its specific chemical structure, which imparts distinct biological activities. Its ability to interact with glutamate receptors and other molecular targets sets it apart from other similar compounds .

Properties

Molecular Formula

C12H11Cl2NO5

Molecular Weight

320.12 g/mol

IUPAC Name

(2S)-2-[(3,4-dichlorobenzoyl)amino]pentanedioic acid

InChI

InChI=1S/C12H11Cl2NO5/c13-7-2-1-6(5-8(7)14)11(18)15-9(12(19)20)3-4-10(16)17/h1-2,5,9H,3-4H2,(H,15,18)(H,16,17)(H,19,20)/t9-/m0/s1

InChI Key

PNCQTRSFSYUTDV-VIFPVBQESA-N

Isomeric SMILES

C1=CC(=C(C=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)Cl)Cl

Canonical SMILES

C1=CC(=C(C=C1C(=O)NC(CCC(=O)O)C(=O)O)Cl)Cl

Origin of Product

United States

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